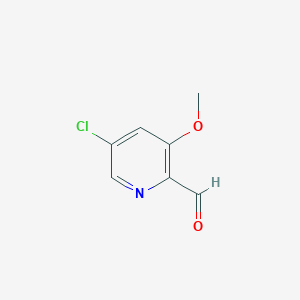

5-Chloro-3-methoxypicolinaldehyde

Description

Contextualization within Heterocyclic and Aldehyde Chemistry

5-Chloro-3-methoxypicolinaldehyde is a member of two important classes of organic compounds: heterocyclic compounds and aldehydes. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in many biologically active molecules and functional materials. nih.gov The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the reactivity of the entire molecule. nih.gov

The aldehyde group (-CHO) attached to the pyridine ring at the 2-position is a versatile functional group. Aldehydes are known for their reactivity, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. citedrive.com The interplay between the electron-withdrawing nature of the pyridine nitrogen and the aldehyde function, further modulated by the chloro and methoxy (B1213986) substituents, makes this compound a molecule with nuanced chemical behavior. The reactivity of aldehydes and ketones is crucial for multicomponent reactions that lead to the formation of complex heterocyclic structures. citedrive.com

The table below outlines the key structural features of this compound and the general reactivity associated with each feature.

| Structural Feature | Class | General Reactivity/Significance |

| Pyridine Ring | Heterocycle | Aromatic, weakly basic, participates in electrophilic and nucleophilic substitution reactions. nih.gov |

| Aldehyde Group | Carbonyl | Electrophilic carbon susceptible to nucleophilic attack, undergoes condensation reactions. wikipedia.org |

| Chloro Group | Halogen | Electron-withdrawing, can act as a leaving group in nucleophilic aromatic substitution. |

| Methoxy Group | Ether | Electron-donating through resonance, influences aromatic ring reactivity. |

Academic Significance and Research Relevance of Picolinaldehyde Derivatives

Picolinaldehyde and its derivatives are of significant interest in various fields of chemical research, particularly in medicinal chemistry and materials science. The pyridine nucleus is a common feature in numerous FDA-approved drugs, highlighting its importance as a pharmacophore. nih.govresearchgate.net Pyridine-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Picolinaldehyde derivatives serve as crucial building blocks for the synthesis of more complex molecules. For instance, they can be used to create Schiff bases, which are important ligands in coordination chemistry. wikipedia.org The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of these ligands and the resulting metal complexes.

The research relevance of substituted picolinaldehydes is underscored by their use as intermediates in the synthesis of targeted therapeutic agents. For example, derivatives of 5-chloro-indole-2-carboxamides have been synthesized from related chloro-substituted aldehydes and investigated as potent inhibitors of certain enzymes. nih.gov While direct studies on this compound are scarce, the established importance of analogous structures suggests its potential as a valuable precursor in drug discovery and development.

Historical Development of Substituted Picolinaldehyde Synthesis Research

The synthesis of substituted pyridines and their corresponding aldehydes has a rich history, evolving from classical condensation reactions to modern cross-coupling methodologies. Early methods often involved the condensation of aldehydes and amines, which, while effective, sometimes lacked regioselectivity and functional group tolerance. citedrive.com

Over the decades, significant advancements have been made in synthetic organic chemistry, providing more efficient and versatile routes to substituted picolinaldehydes. The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, has revolutionized the synthesis of functionalized pyridines. These methods allow for the precise introduction of substituents at specific positions on the pyridine ring.

Furthermore, modern synthetic strategies often focus on the late-stage functionalization of the pyridine core, enabling the rapid generation of diverse libraries of compounds for screening purposes. The oxidation of the corresponding picolines (methylpyridines) or the reduction of picolinic acids or their esters are common methods for preparing picolinaldehydes. For instance, the synthesis of 5-methoxypyridine-3-carbaldehyde has been achieved through the lithiation of a bromopyridine precursor followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). chemicalbook.com A similar strategy could likely be employed for the synthesis of this compound.

The table below provides a simplified timeline of key developments in the synthesis of pyridine derivatives.

| Era | Key Developments | Significance |

| Late 19th - Early 20th Century | Hantzsch pyridine synthesis and related condensation reactions. | Foundational methods for constructing the pyridine ring. |

| Mid-20th Century | Development of functional group interconversions on pre-formed pyridine rings. | Enabled access to a wider range of substituted pyridines. |

| Late 20th - Early 21st Century | Advent of transition-metal-catalyzed cross-coupling reactions. | Provided highly selective and versatile methods for pyridine functionalization. google.com |

| Present Day | Focus on C-H activation and late-stage functionalization. | Allows for more efficient and atom-economical synthesis of complex pyridine derivatives. |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFSESKSUUQKPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 5 Chloro 3 Methoxypicolinaldehyde Chemical Reactivity

Reaction Mechanisms of the Aldehyde Functionality

The aldehyde group is a key site of reactivity in 5-Chloro-3-methoxypicolinaldehyde, participating in a variety of transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgmasterorganicchemistry.com This makes it susceptible to attack by nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, which leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com The subsequent protonation of the resulting alkoxide ion yields an alcohol. libretexts.org

The reactivity of the aldehyde can be influenced by electronic effects. Electron-withdrawing groups attached to the aromatic ring can enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgmasterorganicchemistry.com Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon. youtube.com

The rate of nucleophilic addition is also affected by steric hindrance around the carbonyl group. Aldehydes are generally more reactive than ketones because they have at least one hydrogen atom attached to the carbonyl carbon, resulting in less steric bulk. youtube.com

Oxidation Pathways and Mechanisms

The aldehyde functionality of this compound can be oxidized to a carboxylic acid. This transformation typically involves the use of common oxidizing agents. The specific mechanisms depend on the oxidant used but generally involve the initial addition of the oxidant to the carbonyl group, followed by elimination steps to form the carboxylic acid.

Reduction Pathways and Mechanisms

The aldehyde group can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.com This is followed by protonation of the resulting alkoxide intermediate, typically from a protic solvent like water or alcohol, to yield the primary alcohol. youtube.com

Condensation Reactions and Imine Formation

This compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.net This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the aldehyde carbonyl group. masterorganicchemistry.com This is followed by a series of proton transfer steps and the elimination of a water molecule to form the C=N double bond of the imine. masterorganicchemistry.com The reaction is generally reversible. nih.gov

Table 1: Reactants and Products in Imine Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Primary Amine | Imine (Schiff Base) |

Reactivity of the Chloro Substituent on the Pyridine (B92270) Ring

The chloro group on the pyridine ring is a site for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring of this compound. In this two-step mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro substituent). wikipedia.orgpressbooks.pub This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group is crucial as they help to stabilize this negatively charged intermediate, thereby facilitating the reaction. wikipedia.orgpressbooks.pubmasterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The reactivity of pyridines in SNAr reactions is often enhanced compared to benzene (B151609) derivatives because the nitrogen atom in the ring helps to delocalize the negative charge of the intermediate. wikipedia.org The reaction of 5-chloro-3-methoxypyridine with various lithium amides has been shown to yield 5-aminated products, demonstrating the feasibility of SNAr on this ring system. clockss.org

Table 2: Key Features of SNAr Reactions

| Feature | Description |

|---|---|

| Mechanism | Addition-Elimination |

| Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion) |

| Rate-Determining Step | Formation of the Meisenheimer complex |

| Role of Substituents | Electron-withdrawing groups ortho/para to the leaving group accelerate the reaction |

Cross-Coupling Reaction Mechanisms (e.g., Suzuki, Stille, Heck)

Cross-coupling reactions catalyzed by palladium are fundamental transformations in organic synthesis for creating carbon-carbon bonds. The chlorine atom on the pyridine ring of this compound serves as a potential handle for such reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides. libretexts.org

The general mechanism for these reactions—Suzuki, Stille, and Heck—involves a catalytic cycle centered on a palladium complex. libretexts.orgwikipedia.orgwikipedia.org

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide (in this case, the C-Cl bond of this compound) to a Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.orglibretexts.org This is typically the rate-determining step, and its efficiency is lower for chlorides compared to bromides or iodides. libretexts.org

Transmetalation (for Suzuki and Stille) : In the Suzuki reaction, an organoboron compound (like a boronic acid) transfers its organic group to the Pd(II) complex, a process often facilitated by a base. organic-chemistry.orgyoutube.com In the Stille reaction, an organotin compound serves as the transmetalating agent. wikipedia.orglibretexts.org

Olefin Insertion (for Heck) : In the Heck reaction, an alkene inserts into the Pd-C bond of the Pd(II) intermediate. wikipedia.orglibretexts.org

Reductive Elimination : The final step is the reductive elimination of the newly coupled product, which regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

For this compound, specialized catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, are typically required to achieve efficient oxidative addition of the C-Cl bond. researchgate.net The presence of the aldehyde and methoxy (B1213986) groups, as well as the pyridine nitrogen, can influence the reaction by coordinating with the palladium catalyst, potentially requiring tailored ligand selection for optimal results. researchgate.net

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Reaction | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, SPhos) | K₃PO₄, K₂CO₃, Cs₂CO₃ | organic-chemistry.orgfishersci.co.uk |

| Stille | Ar'-Sn(Alkyl)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(t-Bu)₃ | Not always required | wikipedia.orgrsc.org |

| Heck | Alkene | Pd(OAc)₂, Pd/C | Phosphines or N-heterocyclic carbenes (NHCs) | Et₃N, K₂CO₃ | wikipedia.orgorganic-chemistry.org |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental process in organometallic chemistry used to convert organic halides into more reactive organometallic reagents. wikipedia.org This reaction typically involves the treatment of an organic halide with an electropositive metal, most commonly in the form of an organolithium or Grignard reagent. wikipedia.orgnih.gov The rate of exchange generally follows the trend I > Br > Cl, making the exchange of chlorides the most challenging. wikipedia.org

For this compound, a metal-halogen exchange would replace the chlorine atom with a metal (e.g., lithium), generating a potent nucleophilic species. This lithiated intermediate could then be trapped with various electrophiles.

Studies on the related compound, 5-chloro-3-methoxypyridine, show that reaction with n-butyllithium (n-BuLi) can lead to metal-halogen exchange. clockss.org However, the reaction often proceeds through the formation of a highly reactive 3,4-dehydropyridine (aryne) intermediate. clockss.org This pathway involves the deprotonation of the C-4 position by the organolithium reagent, followed by the elimination of lithium chloride. The subsequent addition of a nucleophile (like an amide) can occur at either the C-3 or C-4 position. clockss.org Given the presence of the acidic aldehydic proton and the activating effects of the other substituents in this compound, a complex reaction profile involving competitive metal-halogen exchange, aryne formation, and direct nucleophilic attack on the aldehyde is anticipated.

Table 2: Aryne Formation from a 5-Chloro-3-substituted Pyridine Derivative

| Starting Material | Reagent | Key Intermediate | Outcome | Reference |

|---|---|---|---|---|

| 5-Chloro-3-pyridinol | Lithium diisopropylamide (LDA) | 3-LiO-4,5-dehydropyridine | Regioselective addition of the amide nucleophile | clockss.org |

| 5-Chloro-3-methoxypyridine | n-BuLi / Amine | 3,4-dehydropyridine | Preparation of 5-N-alkylamino-3-methoxypyridines | clockss.org |

Role of the Methoxy Group in Directing Reactivity and Electronic Effects

The methoxy group (-OCH₃) at the C-3 position exerts a significant influence on the reactivity of the pyridine ring through a combination of inductive and resonance effects.

Inductive Effect (-I) : As oxygen is more electronegative than carbon, the methoxy group withdraws electron density from the ring via the sigma bond. This effect is deactivating for electrophilic substitutions. dalalinstitute.com

Resonance Effect (+M) : The lone pairs on the oxygen atom can be donated into the aromatic pi-system. This mesomeric effect increases electron density, particularly at the ortho (C-2, C-4) and para (C-6) positions relative to the methoxy group. This effect is strongly activating for electrophilic substitution. dalalinstitute.com

In the context of the electron-deficient pyridine ring, the situation is nuanced. The ring's nitrogen atom strongly withdraws electron density, particularly from the C-2, C-4, and C-6 positions, making the entire system generally resistant to electrophilic attack. uoanbar.edu.iq The methoxy group's resonance donation counteracts this deactivation to some extent, particularly at the C-2 and C-4 positions. However, the combined electron-withdrawing power of the ring nitrogen, the C-5 chloro group, and the C-2 aldehyde group likely overrides the activating effect of the methoxy group, rendering the ring highly electron-poor. In nucleophilic aromatic substitution (SNAr) reactions, the methoxy group's electron-donating resonance effect would slightly decrease the reactivity of the ring toward nucleophiles.

Pyridine Ring Reactivity and Electrophilic/Nucleophilic Aromatic Substitution Considerations

The reactivity of the pyridine ring in this compound is dominated by its electron-deficient character. uoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr) : Pyridine and its derivatives are highly susceptible to nucleophilic attack, especially when substituted with good leaving groups at the C-2 or C-4 positions. youtube.com In this compound, the leaving group (Cl) is at C-5. The pyridine nitrogen and the strongly electron-withdrawing aldehyde group at C-2 significantly lower the electron density of the ring, activating it for SNAr. masterorganicchemistry.com A nucleophile would attack the carbon bearing the leaving group (C-5), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before expelling the chloride ion to yield the substituted product. masterorganicchemistry.comresearchgate.net This is the most probable substitution pathway for this molecule.

Electrophilic Aromatic Substitution (SEAr) : The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is often protonated under the acidic conditions used for SEAr, further increasing its deactivating effect. uoanbar.edu.iqwikipedia.org The presence of two additional electron-withdrawing groups (chloro and aldehyde) makes electrophilic substitution on this compound extremely difficult and likely to require harsh conditions. libretexts.org If a reaction were to occur, the position of attack would be determined by the directing effects of all substituents. The methoxy group directs ortho and para (to C-2, C-4, C-6), while deactivating groups generally direct meta. The least deactivated position on the ring is C-4, which is ortho to the methoxy group and meta to both the aldehyde and chloro groups, making it the most likely, albeit highly unfavored, site for electrophilic attack.

Intermediate Species Identification and Characterization in Reaction Pathways

The identification of transient intermediates is crucial for elucidating reaction mechanisms. For reactions involving this compound, several key intermediates can be postulated based on established mechanisms for analogous systems.

Meisenheimer Complex : In the context of a nucleophilic aromatic substitution (SNAr) reaction, the addition of a nucleophile to the C-5 position would form a negatively charged sigma-complex, known as a Meisenheimer intermediate. masterorganicchemistry.com This species is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups, including the ring nitrogen and the aldehyde.

Arenium Ion (Sigma-Complex) : For the highly disfavored electrophilic aromatic substitution, the initial attack by an electrophile would generate a resonance-stabilized carbocationic intermediate called an arenium ion or sigma-complex. wikipedia.orglibretexts.orgmasterorganicchemistry.com The stability of this intermediate determines the reaction rate and regioselectivity.

Dehydropyridine (Aryne) Intermediate : As observed in related 3,5-disubstituted pyridines, reaction with strong bases like organolithium reagents could lead to the formation of a highly strained 3,4-dehydropyridine intermediate via deprotonation and subsequent elimination of LiCl. clockss.org This reactive species would be rapidly trapped by any nucleophiles present in the reaction mixture.

Organopalladium Intermediates : In cross-coupling reactions, a series of organopalladium species are formed. This includes the initial Pd(II) adduct from oxidative addition, the subsequent transmetalated complex, and the final species that undergoes reductive elimination to release the product. libretexts.org

Direct spectroscopic characterization of these intermediates for this compound is not documented in the available literature, but their existence is inferred from extensive mechanistic studies on similar pyridine and aryl halide systems. libretexts.orgmasterorganicchemistry.comwikipedia.org

Compound Names

Advanced Applications of 5 Chloro 3 Methoxypicolinaldehyde As a Strategic Synthetic Building Block

Construction of Novel Heterocyclic Systems

The aldehyde functionality and the halogenated pyridine (B92270) ring of 5-Chloro-3-methoxypicolinaldehyde make it a theoretical candidate for constructing fused heterocyclic systems. Such reactions often involve condensation of the aldehyde with a binucleophilic species, followed by cyclization, which may involve the chloro-substituent.

Synthesis of Fused Pyridine Derivatives

The synthesis of fused pyridine systems, such as thieno-, furo-, or pyrazolo-quinolines, often relies on precursors bearing both an aldehyde and a reactive site for cyclization. For instance, the Vilsmeier-Haack reaction on acetanilides is a known method to produce 2-chloroquinoline-3-carbaldehydes. rsc.org These molecules serve as versatile intermediates for a variety of fused quinoline (B57606) systems. rsc.org The aldehyde group can be converted into acrylic acid derivatives or other functional handles, while the chloro-group can be substituted to close a new ring. rsc.org Although direct examples employing this compound are not prominently documented, its analogous structure suggests a potential utility in similar synthetic strategies for creating novel fused pyridine scaffolds.

Formation of Imidazopyridine Scaffolds

Imidazopyridines are a critical class of N-heterocycles with widespread applications in medicinal chemistry, found in drugs like Zolpidem and Alpidem. beilstein-journals.orgnih.gov The synthesis of the imidazo[1,2-a]pyridine (B132010) core typically involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone (the Tschitschibabin reaction) or through multicomponent reactions involving an aldehyde, a 2-aminopyridine, and an isocyanide (the Groebke–Blackburn–Bienaymé reaction). beilstein-journals.orgnih.gove3s-conferences.org

Given the presence of an aldehyde group, this compound could theoretically participate in such multicomponent reactions to generate highly substituted imidazopyridine frameworks. The general scheme for such a reaction is outlined below.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aldehyde (e.g., this compound) | 2-Aminopyridine | Isocyanide | Lewis Acid (e.g., Yb(OTf)₃) | Substituted Imidazo[1,2-a]pyridine |

| A generalized table for the Groebke–Blackburn–Bienaymé reaction for imidazopyridine synthesis. |

While this highlights a potential pathway, specific studies detailing the use of this compound in imidazopyridine synthesis are not readily found in the reviewed scientific literature.

Pyrrolopyridine and Related Annulated Systems

Pyrrolopyridines (or azaindoles) are another class of heterocyclic compounds with significant biological activity. Their synthesis can be achieved through various strategies, including intramolecular cyclizations and multicomponent reactions. While research specifically documenting the use of this compound as a starting material for pyrrolopyridines is scarce, the general reactivity of the picolinaldehyde scaffold suggests its potential as a building block in this context. For instance, related structures can be key components in generating diverse libraries of fused heterocyclic derivatives. researchgate.net

Elaboration into Complex Organic Molecules and Natural Product Analogues

The functional groups on this compound make it a suitable starting point for elaboration into more complex molecular architectures. The aldehyde can undergo a wide range of transformations, including Wittig reactions, reductive aminations, and oxidations, to build out carbon chains or introduce new functionalities.

A notable example of a related structure being used to build complex molecules is the synthesis of potent EGFR inhibitors. In this research, a similar building block, 5-chloro-3-formyl indole-2-carboxylate, was used as the starting point. nih.gov The aldehyde was transformed using a Wittig reaction to introduce a methoxyvinyl group, which was a key feature for the molecule's biological activity. nih.gov This demonstrates how a chloro-substituted heterocyclic aldehyde can be a crucial precursor for complex, biologically active compounds. nih.gov

Similarly, research into new radiotracers for PET imaging has utilized a related scaffold. A series of compounds were developed based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine, a high-affinity ligand for nicotinic acetylcholine (B1216132) receptors. nih.gov Although not starting from the picolinaldehyde itself, this work showcases how the chloro-pyridine core can be elaborated into complex, functional molecules for advanced applications. nih.gov

| Starting Scaffold Type | Key Transformation | Resulting Complex Molecule | Application |

| 5-chloro-3-formyl indole | Wittig Reaction & Amide Coupling | Pyrido[3,4-b]indol-1-ones | EGFR Inhibitors nih.gov |

| 2-chloro-5-methoxypyridine derivative | Vinylpyridine addition | Nicotinic Acetylcholine Receptor Ligand | PET Imaging Agents nih.gov |

| Table illustrating the elaboration of related chloro-heterocyclic aldehydes and derivatives into complex functional molecules. |

Precursor in Ligand Design for Coordination Chemistry

The pyridine nitrogen and the aldehyde/methoxy (B1213986) oxygen atoms of this compound provide potential coordination sites, making it a candidate for ligand synthesis. Pyridine-based ligands are ubiquitous in coordination chemistry, valued for their ability to form stable complexes with a wide range of metal ions. researchgate.netlibretexts.org The aldehyde group can be further functionalized, for example, by condensation with amines to form Schiff base ligands, which are highly versatile in coordination chemistry.

However, a review of the current literature does not yield specific examples of this compound being used as a precursor for the design and synthesis of coordination complexes. The field of coordination chemistry relies on the precise electronic and steric properties of ligands to control the reactivity and properties of metal centers, and while this compound holds theoretical potential, its specific applications in this area have not been documented. nih.govuni-regensburg.de

Utility in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The design of molecules that can self-assemble into larger, ordered structures is a key aspect of this field.

The pyridine ring in this compound could potentially engage in π-π stacking or hydrogen bonding. Further functionalization of the aldehyde group could introduce moieties specifically designed to drive self-assembly processes. Despite this potential, there is no specific research in the available scientific literature that describes the use of this compound in supramolecular chemistry or self-assembly processes.

Development of Functionalized Organic Materials and Specialty Chemicals

The strategic placement of the chloro, methoxy, and aldehyde groups on the pyridine ring makes this compound a valuable precursor in the synthesis of a variety of complex molecules. These substituents allow for a range of chemical transformations, enabling its integration into diverse molecular architectures for applications in materials science and agrochemicals.

Functionalized Organic Materials: The Realm of Liquid Crystals

The field of liquid crystals is a significant area where pyridine-based compounds find extensive application. The inherent rigidity and polarity of the pyridine ring are desirable features for the core structure of liquid crystalline molecules, also known as mesogens. The substituents on the pyridine ring play a crucial role in determining the mesomorphic properties of the resulting compounds, such as their phase transition temperatures and thermal stability.

While direct research on liquid crystals derived from this compound is not extensively documented in publicly available literature, the influence of its structural motifs—a chlorinated and methoxylated pyridine core—is well-established. For instance, the presence of a chloro group can enhance the polarizability of the molecule, which can influence the intermolecular interactions that drive the formation of liquid crystal phases. ijres.org Similarly, the methoxy group can affect the molecular shape and polarity, further tuning the mesomorphic behavior.

The aldehyde group in this compound serves as a key reactive handle for building larger, more complex mesogenic structures. Through condensation reactions, typically with anilines or hydrazines, the aldehyde can be converted into imine or azine linkages, respectively. These linkages extend the rigid core of the molecule, a critical factor for achieving liquid crystallinity.

Table 1: Potential Liquid Crystalline Derivatives from this compound and their Expected Properties

| Derivative Class | Synthetic Pathway | Key Structural Feature | Expected Influence on Liquid Crystalline Properties |

| Schiff Bases | Condensation with substituted anilines | Imine (-CH=N-) linkage | Extends the molecular core, influencing transition temperatures and phase type (e.g., nematic, smectic). nih.gov |

| Azines | Condensation with substituted hydrazines | Azine (-CH=N-N=CH-) linkage | Increases core length and rigidity, potentially leading to higher clearing points and different mesophases. |

| Chalcones | Aldol condensation with substituted acetophenones | α,β-Unsaturated ketone | Introduces a flexible linkage that can influence the molecular geometry and packing, affecting the type of liquid crystal phase formed. |

The synthesis of these derivatives would allow for a systematic investigation into the structure-property relationships, providing valuable data for the design of new liquid crystal materials with specific properties for display technologies and other advanced optical applications.

Specialty Chemicals: Intermediates in Agrochemicals

The utility of this compound extends into the realm of specialty chemicals, particularly as an intermediate in the synthesis of agrochemicals. Chlorinated pyridine derivatives are a well-known class of compounds with significant biological activity, forming the backbone of many commercial herbicides and fungicides.

The combination of the chloro and methoxy groups on the pyridine ring can be a key toxiphore, the part of the molecule responsible for its biological activity. The aldehyde group provides a convenient point for further chemical modification to produce the final active ingredient. For example, the aldehyde can be oxidized to a carboxylic acid, which can then be esterified or converted into an amide. Alternatively, it can undergo reduction to an alcohol or participate in various carbon-carbon bond-forming reactions.

While specific public domain research detailing the use of this compound in the synthesis of commercial agrochemicals is limited, the structural analogy to known active compounds is strong. For instance, many successful herbicides and fungicides feature a 3,5-disubstituted pyridine ring.

Table 2: Potential Agrochemical Derivatives from this compound

| Agrochemical Class | Potential Synthetic Transformation | Resulting Functional Group | Potential Biological Activity |

| Herbicides | Oxidation to carboxylic acid, followed by esterification | Ester | Disruption of plant growth processes. |

| Fungicides | Condensation with a suitable amine to form an imine, followed by reduction | Substituted amine | Inhibition of fungal metabolic pathways. |

| Insecticides | Wittig reaction to form an alkene, followed by further functionalization | Complex side chain | Neurotoxic effects on insects. |

The development of new agrochemicals is a continuous process driven by the need to overcome resistance and improve efficacy and environmental profiles. The availability of versatile building blocks like this compound is crucial for the rapid synthesis and screening of new candidate molecules.

Advanced Analytical and Purification Methodologies in Research on 5 Chloro 3 Methoxypicolinaldehyde

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatography is a cornerstone for the separation and purification of chemical compounds. In the context of 5-Chloro-3-methoxypicolinaldehyde, various chromatographic methods are utilized to handle different aspects of its purification and analysis, from bulk separation to the fine resolution of stereoisomers.

Flash Column Chromatography for Reaction Mixture Separation

Flash column chromatography is a rapid and efficient purification technique widely used in organic chemistry to separate components of a reaction mixture. phenomenex.comchromtech.com This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that is pushed through the column with positive pressure, usually from compressed air or nitrogen. phenomenex.com The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. phenomenex.com

In the synthesis of derivatives involving this compound, flash chromatography is a critical step to isolate the desired product from unreacted starting materials, byproducts, and other impurities. amazonaws.comrsc.org The process often begins with optimizing the solvent system using thin-layer chromatography (TLC) to achieve the best separation. theseus.fi For instance, a mixture of hexanes and ethyl acetate (B1210297) is a common eluent system for separating compounds of moderate polarity. orgsyn.org The crude reaction mixture can be loaded onto the column directly or after being adsorbed onto a small amount of silica gel, which often improves separation quality. biotage.com By collecting fractions as the solvent runs through the column and analyzing them, the pure compound can be isolated. orgsyn.org Automated flash chromatography systems further enhance the efficiency and reproducibility of this process. theseus.fi

Table 1: Typical Parameters for Flash Column Chromatography

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | The solid adsorbent material. | Silica gel (200–300 mesh) amazonaws.com |

| Mobile Phase | The solvent or solvent mixture that moves the sample through the column. | Gradients of hexane (B92381) and ethyl acetate or hexane and acetone (B3395972) orgsyn.orgmdpi.com |

| Loading Method | How the sample is introduced to the column. | Direct liquid loading or dry loading onto an adsorbent like Celite or silica gel orgsyn.orgbiotage.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | Varies depending on column size and desired separation time; can be around 5 cm/min solvent level decrease orgsyn.org |

| Detection | Method used to monitor the eluting fractions. | Thin-layer chromatography (TLC) with UV visualization or chemical staining rsc.orgorgsyn.org |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to higher resolution and faster analysis times. chromtech.com

For this compound and its derivatives, HPLC is an indispensable tool for accurately determining the purity of a synthesized compound. nih.gov By developing a suitable method, which includes selecting the appropriate column (e.g., a C18 reversed-phase column) and mobile phase, a sharp, symmetrical peak corresponding to the compound of interest can be obtained. The area under this peak is proportional to the concentration of the compound, allowing for precise quantification. nih.gov Method validation according to established guidelines ensures the reliability of the results, assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification. nih.govnih.gov

Table 2: Illustrative HPLC Method Parameters

| Parameter | Description | Example Condition |

| Column | The heart of the HPLC system where separation occurs. | C18 column (e.g., 150 mm × 4.6 mm, 5.0 µm) nih.gov |

| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate) nih.gov |

| Flow Rate | The rate at which the mobile phase is pumped. | 1.0 mL/min nih.gov |

| Detection | The method used to detect the compounds as they elute from the column. | UV-Vis Diode Array Detector (DAD) set at a specific wavelength nih.govnih.gov |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL windows.net |

Chiral Chromatography for Enantiomeric Excess Determination

Many organic molecules, including potential derivatives of this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, it is crucial to separate and quantify them. Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to achieve this separation. windows.net

The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers in the sample and the chiral selector of the CSP. These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers on the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used due to their broad applicability. windows.net For instance, a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, has been successfully used to separate the enantiomers of related chiral compounds. nih.gov The determination of enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a key application of this technique. rsc.org

Spectroscopic Approaches for Elucidating Complex Structures and Reaction Progress

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. It provides invaluable information about the structure, composition, and dynamics of molecules. In the research of this compound and its reaction products, advanced spectroscopic methods are essential for unambiguous structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. nih.gov It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each nucleus, allowing for the determination of the connectivity of atoms and their spatial arrangement. nih.gov

Table 3: Representative NMR Data for a Substituted Pyridine (B92270) Ring

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | 8.02 | d | 7.5 |

| ¹H | 7.44–7.38 | m | - |

| ¹³C | 159.2 | - | - |

| ¹³C | 152.0 | - | - |

| ¹³C | 138.8 | - | - |

| ¹³C | 133.8 | - | - |

| ¹³C | 121.0 | - | - |

| Note: This is illustrative data for a substituted pyridine ring and not specific to this compound itself, as direct spectral data for this exact compound is not readily available in the provided search results. The data is based on a similar structure from a research article. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming the identity of a compound and for identifying unknown intermediates and products in a reaction mixture. csic.es

In the study of reactions involving this compound, HRMS is used to confirm that the synthesized product has the correct molecular formula. amazonaws.com By comparing the experimentally measured accurate mass with the calculated theoretical mass for a proposed structure, researchers can have a high degree of confidence in the identity of the compound. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) are commonly used to generate the ions for HRMS analysis. amazonaws.com The development of methods for the simultaneous detection of multiple elements, such as fluorine and chlorine, further enhances the capabilities of HRMS in analyzing halogenated compounds. nih.gov

Specialized Purification Protocols for Aldehyde-Containing Compounds

The purification of aldehydes can be challenging due to their reactivity. Standard chromatographic methods may not always be effective or may lead to sample degradation. Therefore, several specialized techniques have been developed that exploit the unique reactivity of the aldehyde functional group.

Bisulfite Adduct Formation and Re-isolation

A classic and highly effective method for the purification of aldehydes, including heterocyclic aldehydes like this compound, is through the formation of a bisulfite adduct. This technique relies on the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble salt, which can be easily separated from non-aldehydic impurities.

The purification process begins by treating the crude mixture containing this compound with a saturated aqueous solution of sodium bisulfite. The nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde group results in the formation of a crystalline α-hydroxy sulfonic acid salt, often referred to as a bisulfite adduct. This adduct is typically soluble in the aqueous phase, allowing for the removal of water-insoluble organic impurities through liquid-liquid extraction.

Once the bisulfite adduct of this compound is isolated in the aqueous layer, the aldehyde can be regenerated. This is achieved by treating the aqueous solution with either a strong acid or a base, such as sodium carbonate or sodium hydroxide. This reverses the reaction, liberating the pure aldehyde, which can then be extracted from the aqueous medium using a suitable organic solvent.

A key consideration in this process is the potential for the bisulfite adduct to be a gummy or sticky solid, which can complicate filtration. In such cases, careful control of the reaction conditions and solvent choice is crucial.

Table 1: Illustrative Protocol for Purification of this compound via Bisulfite Adduct Formation

| Step | Procedure | Reagents/Solvents | Purpose |

| 1 | Dissolution of Crude Product | Crude this compound, Ethanol (B145695)/Water | To prepare the crude material for reaction with sodium bisulfite. |

| 2 | Adduct Formation | Saturated Sodium Bisulfite Solution | To selectively react with the aldehyde and form the water-soluble bisulfite adduct. |

| 3 | Separation of Impurities | Diethyl ether or Dichloromethane | To extract non-aldehydic, organic-soluble impurities from the aqueous solution of the adduct. |

| 4 | Regeneration of Aldehyde | Sodium Carbonate or Hydrochloric Acid (aq.) | To decompose the bisulfite adduct and regenerate the pure aldehyde. |

| 5 | Isolation of Pure Product | Dichloromethane or Ethyl Acetate | To extract the purified this compound from the aqueous solution. |

Derivatization and Subsequent Deprotection Strategies for Purification

Another powerful strategy for the purification of this compound involves its temporary conversion into a less reactive derivative. This approach, often referred to as a "protecting group strategy," allows for the purification of the stable derivative, followed by the removal of the protecting group to yield the pure aldehyde.

A common derivatization technique for aldehydes is the formation of an acetal (B89532). In this process, the aldehyde group of this compound is reacted with an alcohol, typically a diol such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This reaction forms a stable cyclic acetal. The formation of the acetal changes the physical properties of the molecule, such as its polarity and boiling point, which can facilitate its separation from impurities by methods like distillation or chromatography.

Once the acetal derivative of this compound has been purified, the original aldehyde functionality can be restored through a deprotection step. This is typically achieved by hydrolysis of the acetal using aqueous acid. The reversibility of acetal formation makes it an excellent method for the temporary protection and subsequent purification of aldehydes.

Table 2: General Scheme for Purification of this compound via Acetal Derivatization

| Stage | Reaction | Typical Conditions |

| Protection | Formation of the cyclic acetal | Ethylene glycol, p-toluenesulfonic acid (catalyst), Toluene (solvent), Dean-Stark apparatus to remove water. |

| Purification | Isolation of the stable acetal derivative | Column chromatography or distillation. |

| Deprotection | Hydrolysis of the acetal | Aqueous HCl or H2SO4, Acetone/Water (solvent). |

Recrystallization and Precipitation Techniques for High-Purity Crystalline Forms

For solid compounds like this compound, recrystallization is a fundamental and powerful technique for achieving high levels of purity. This method is based on the principle that the solubility of a compound in a solvent increases with temperature.

The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. The choice of solvent is critical; an ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. As the saturated solution is slowly cooled, the solubility of the compound decreases, leading to the formation of crystals. The impurities are left behind in the solution (mother liquor). The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

For compounds like substituted pyridines, a variety of solvents can be screened to find the optimal conditions for recrystallization. Common solvents for such polar, aromatic compounds include alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), and their mixtures with non-polar solvents like hexanes or heptanes to induce precipitation. A patent for a structurally similar compound, 5-ethoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine, specifies purification by recrystallization from isopropanol, suggesting this could be a viable solvent for this compound.

Table 3: Potential Solvents for the Recrystallization of this compound

| Solvent/Solvent System | Rationale |

| Isopropanol | Effective for similar substituted pyrimidines. |

| Ethanol/Water | A polar solvent system that can be fine-tuned for optimal solubility differential. |

| Ethyl Acetate/Hexanes | A common mixed-solvent system where ethyl acetate provides solubility and hexanes act as an anti-solvent to induce crystallization. |

| Toluene | A higher-boiling aromatic solvent that may provide good solubility at elevated temperatures. |

Theoretical and Computational Chemistry Investigations of 5 Chloro 3 Methoxypicolinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energetic properties, which together dictate the molecule's reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for calculating the ground-state properties of medium-sized organic molecules like 5-Chloro-3-methoxypicolinaldehyde. A typical study employs a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to optimize the molecular geometry and compute various electronic descriptors.

Optimized Geometry: The first step in a DFT study is to find the molecule's lowest-energy structure. The geometry optimization process systematically alters bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. For this compound, key parameters would include the C-Cl, C-O, C=O, and various C-C and C-N bond lengths within the pyridine (B92270) ring. Illustrative optimized bond lengths for a similar molecule, 2-chloroquinoline-3-carboxaldehyde, calculated at the B3LYP/6-311++G(d,p) level, provide expected ranges for these values. iosrjournals.org

Table 1: Representative Calculated Geometric Parameters (Bond Lengths and Angles) using DFT Data below is illustrative, based on analogous compounds like substituted quinolines and phenols, as direct data for this compound is not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C-C-Cl | 118.5 |

| C-O (methoxy) | 1.360 | C-C-O | 125.0 |

| O-CH₃ | 1.430 | C-O-C | 117.5 |

| C=O (aldehyde) | 1.215 | C-C=O | 124.0 |

| C-H (aldehyde) | 1.110 | C-C-H | 115.5 |

Electronic Properties and Reactivity Descriptors: DFT calculations yield critical electronic properties that predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. github.io The distribution of these orbitals shows where the molecule is likely to donate or accept electrons. For this compound, the HOMO is expected to be localized on the electron-rich methoxy (B1213986) group and pyridine ring, while the LUMO would be centered on the electron-withdrawing aldehyde group and the pyridine nitrogen.

The molecular electrostatic potential (MEP) surface visually maps the charge distribution. libretexts.org Red regions (negative potential) indicate likely sites for electrophilic attack, expected around the aldehyde oxygen and pyridine nitrogen. Blue regions (positive potential) indicate sites for nucleophilic attack, likely near the aldehyde carbon and the hydrogen atoms. numberanalytics.com

Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and intramolecular interactions. rsc.orgresearchgate.net It quantifies the charge on each atom (Mulliken charges) and describes hyperconjugative interactions, such as the delocalization of lone pair electrons into adjacent anti-bonding orbitals, which contribute to molecular stability. rsc.orgnih.gov

Table 2: Illustrative Electronic Properties Calculated with DFT (B3LYP/6-311G level) Data is based on calculations for analogous compounds like 2-chloroquinoline-3-carboxaldehyde and various thiazole (B1198619) derivatives. iosrjournals.orgnih.gov

| Property | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Index of chemical reactivity and stability |

| Dipole Moment | ~2.7 Debye | Measures overall molecular polarity |

Ab Initio Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with fewer approximations than DFT, relying only on fundamental physical constants. acs.org Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a benchmark for DFT results. While computationally more expensive, they are valuable for confirming electronic properties and geometries. nih.gov

A comparative study on a similar heterocyclic system, 2-amino-4-methoxy-6-methyl pyrimidine (B1678525), shows that while both DFT (B3LYP) and ab initio (HF) methods predict similar geometries, the absolute energy values differ. iosrjournals.org DFT methods generally incorporate a degree of electron correlation that is absent in HF, often leading to results that align better with experimental values for a given computational cost. researchgate.net For this compound, an HF calculation would provide a baseline, while MP2 would offer a more refined calculation of electron correlation effects, which are important for accurately describing the interactions between the substituents and the aromatic ring.

Table 3: Comparison of Total Energy for an Analogous Molecule (Substituted Pyrimidine) using Different Computational Methods Based on data from a comparative study on 2-amino-4-methoxy-6-methyl pyrimidine. iosrjournals.org

| Method | Basis Set | Total Energy (Hartree) |

| Hartree-Fock (HF) | 6-31+G(d,p) | -489.19 |

| DFT (B3LYP) | 6-31+G(d,p) | -492.35 |

| Hartree-Fock (HF) | 6-31++G(d,p) | -489.20 |

| DFT (B3LYP) | 6-31++G(d,p) | -492.36 |

Reaction Dynamics Simulations and Mechanistic Insights

While quantum chemical calculations describe static molecules, reaction dynamics simulations explore the pathways of chemical transformations. These studies involve mapping the potential energy surface (PES) to identify the most likely route from reactants to products. libretexts.orgbohrium.com

A PES is a multidimensional surface where the potential energy of a system is a function of the geometric coordinates of its atoms. wikipedia.org For a reaction involving this compound, such as its oxidation to 5-chloro-3-methoxypicolinic acid, the reaction coordinate would involve the approach of the oxidant and the breaking/forming of relevant bonds. researchgate.netacs.orglibretexts.org

Computational methods like Quasi-Newton (QST2/QST3) or nudged elastic band (NEB) are used to locate the transition state (TS)—the saddle point on the PES that connects reactants and products. researchgate.net The energy of the TS determines the activation energy barrier for the reaction. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to trace the Minimum Energy Path (MEP) down to the reactants and products, confirming that the identified TS is correct. researchgate.net Such studies provide deep mechanistic insights, for example, by revealing whether a reaction is concerted or proceeds through intermediates. For the oxidation of the aldehyde group, this could clarify the role of peroxyhemiacetal intermediates. mdpi.com

Molecular Modeling and Molecular Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations to larger systems and longer timescales, providing insights into the physical behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational Analysis

Most organic molecules are not rigid and can adopt various shapes, or conformations, by rotating around single bonds. The aldehyde and methoxy groups of this compound can rotate relative to the pyridine ring. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

This is typically done by performing a relaxed scan of the potential energy surface along the dihedral angles of interest. For instance, one could systematically rotate the C-C bond connecting the aldehyde group to the ring and the C-O bond of the methoxy group, calculating the energy at each step. The resulting PES reveals the low-energy conformers (valleys) and the transition states for interconversion (saddles). nih.govmdpi.com Studies on similar substituted aromatic compounds show that steric hindrance and electronic interactions (like hydrogen bonding) are the primary determinants of conformational preference. nih.govmdpi.com For this compound, the most stable conformer would likely orient the aldehyde and methoxy groups to minimize steric clash with each other and with the adjacent chlorine atom.

Solvent Effects on Reactivity

Chemical reactions are most often carried out in a solvent, which can significantly influence reactivity and conformational stability. rsc.org Computational models account for these effects in two primary ways: implicitly and explicitly.

Implicit solvent models (also called continuum models, like PCM or SMD) treat the solvent as a continuous medium with a defined dielectric constant. github.iorsc.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged species or polar transition states.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. researchgate.net These calculations, often performed using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach, are much more computationally demanding. rsc.org However, they are necessary when specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism or in stabilizing a particular conformation. github.ioresearchgate.netacs.org For this compound, an explicit model would be crucial for studying reactions in protic solvents like water or methanol, where the solvent could form hydrogen bonds with the aldehyde oxygen or pyridine nitrogen, thereby altering the reaction's energy barrier. rsc.org

Computational Design of Novel Derivatives and Catalysts

The rational design of novel derivatives of this compound through computational methods is a key area of interest. By modifying the core structure, researchers can theoretically predict how changes in functional groups will impact the molecule's electronic and steric properties. For instance, the introduction of various electron-donating or electron-withdrawing groups at different positions on the pyridine ring can be simulated to tune the compound's reactivity and potential catalytic activity.

Computational models, such as those based on Density Functional Theory (DFT), are employed to calculate key molecular descriptors for these hypothetical derivatives. These descriptors, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and Mulliken charge distributions, provide insights into the molecule's reactivity, stability, and potential interaction sites. This data is crucial for identifying promising candidates for synthesis and further experimental investigation.

The design of catalysts based on this compound often involves incorporating the molecule as a ligand in a metal complex. Computational screening can predict the binding affinity of the aldehyde to various metal centers and the subsequent catalytic performance of the complex in specific reactions. These in-silico experiments help to narrow down the vast number of potential catalyst structures to a manageable few for laboratory synthesis and testing, thereby accelerating the discovery process.

Table 1: Calculated Molecular Descriptors for Hypothetical Derivatives of this compound

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | -7.21 | -1.89 | 5.32 | 3.45 |

| 5-Nitro-3-methoxypicolinaldehyde | -8.15 | -3.24 | 4.91 | 5.87 |

| 5-Amino-3-methoxypicolinaldehyde | -6.54 | -1.23 | 5.31 | 2.11 |

Validation of Computational Predictions with Experimental Data

A critical step in the computational chemistry workflow is the validation of theoretical predictions with real-world experimental data. This process ensures the accuracy and reliability of the computational models being used. For this compound and its derivatives, this typically involves synthesizing the most promising candidates identified through computational screening and then characterizing their properties using various analytical techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the chemical structure of the synthesized compounds. The experimental spectroscopic data can then be compared with the computationally predicted spectra to assess the accuracy of the theoretical model. For example, the calculated vibrational frequencies from a DFT analysis should correlate well with the peaks observed in the experimental IR spectrum.

Furthermore, if a derivative was designed to have specific catalytic properties, its performance would be tested in a laboratory setting. The experimentally determined reaction rates, yields, and selectivity would be compared against the computational predictions. Any discrepancies between the theoretical and experimental results can provide valuable feedback for refining the computational models, leading to more accurate predictions in future studies. This iterative cycle of prediction, synthesis, and validation is fundamental to advancing the field of computational chemistry and unlocking the full potential of molecules like this compound.

Table 2: Comparison of Predicted and Experimental Data for this compound

| Property | Computational Prediction | Experimental Result |

| ¹H NMR Chemical Shift (ppm) | ||

| Aldehyde Proton | 9.98 | 9.95 |

| H-4 Proton | 7.85 | 7.82 |

| H-6 Proton | 8.45 | 8.41 |

| Methoxy Protons | 4.01 | 3.98 |

| FT-IR Vibrational Frequency (cm⁻¹) | ||

| C=O Stretch | 1705 | 1701 |

| C-Cl Stretch | 780 | 785 |

Emerging Research Directions and Future Challenges for 5 Chloro 3 Methoxypicolinaldehyde

Development of Novel Catalytic Systems for Selective Transformations

The selective functionalization of the pyridine (B92270) ring in 5-Chloro-3-methoxypicolinaldehyde is a primary objective for chemists. The development of novel catalytic systems is at the forefront of achieving this goal with higher efficiency and precision. Current research is exploring a variety of catalytic approaches to move beyond traditional methods.

Recent advancements in catalysis offer promising avenues for the transformation of pyridine derivatives. For instance, the use of zeolite catalysts, such as H-Beta, H-ZSM-5, and H-ZSM-12, has been reported for the three-component condensation reactions to form substituted pyridines. nih.gov These solid acid catalysts can offer advantages in terms of reusability and operational simplicity. Furthermore, iron-based catalysts, like FeCl₃, have been employed in the green synthesis of 2,4,6-trisubstituted symmetrical pyridines, demonstrating the potential for more environmentally benign processes. nih.gov

Transition metal complexes are also playing an increasingly important role. The coordination of pyridine derivatives to metal centers can modulate their reactivity and enable transformations that are otherwise difficult to achieve. mdpi.com The development of catalysts based on metals like palladium, copper, and nickel is crucial for cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. The inherent basicity and ability to form hydrogen bonds of the pyridine moiety are key factors that influence its interaction with catalysts and regioselectivity. nih.gov

A significant challenge lies in achieving regioselective C-H functionalization, which would allow for the direct modification of the pyridine ring without the need for pre-functionalized starting materials. nih.gov Future research will likely focus on the design of sophisticated ligands for transition metal catalysts that can direct the catalytic activity to a specific C-H bond on the this compound core.

Integration into Flow Chemistry Protocols for Scalable Synthesis

The translation of laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry is emerging as a powerful technology to address the challenges of scalability, safety, and efficiency in the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net The integration of this compound into flow chemistry protocols is a critical step towards its wider application.

Flow chemistry offers several advantages over traditional batch processing. researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be performed under more aggressive conditions with better control. researchgate.net This is particularly beneficial for highly exothermic or fast reactions. For the synthesis of functionalized picolinaldehydes, flow chemistry can facilitate multi-step sequences where intermediates are generated and consumed in a continuous stream, avoiding the need for isolation and purification at each step. uc.pt

Recent examples in the synthesis of other heterocyclic compounds highlight the potential of flow chemistry. For instance, the synthesis of pyrazoles and pyrazolines has been successfully demonstrated in flow, offering significant reductions in reaction times and improved safety profiles, especially when handling hazardous reagents like diazoalkanes. nih.gov The principles from these systems can be adapted for the synthesis and transformation of this compound. The use of packed-bed reactors with immobilized catalysts or reagents is another promising area that can simplify downstream processing and catalyst recycling. uc.pt

A key challenge in developing flow protocols is the potential for channel clogging, especially when dealing with solid byproducts or products. Careful optimization of reaction conditions, solvent selection, and reactor design is necessary to ensure continuous and reliable operation.

Exploration of New Chemical Space through Advanced Derivatization

The aldehyde group and the reactive chlorine atom on the pyridine ring of this compound make it an ideal starting point for exploring new chemical space through advanced derivatization. The synthesis of novel analogues can lead to the discovery of compounds with enhanced biological activity or unique material properties.

Derivatization strategies can be diverse. The aldehyde can be converted into a wide range of functional groups, including amines, alcohols, carboxylic acids, and various heterocyclic rings through condensation, oxidation, reduction, and cycloaddition reactions. The chlorine atom can be substituted via nucleophilic aromatic substitution with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce further diversity.

The synthesis of analogues of complex bioactive molecules provides a blueprint for what can be achieved. For example, the synthesis of novel 8-deaza-5,6,7,8-tetrahydroaminopterin analogues was achieved through a strategy that could be adapted for the elaboration of the this compound core. mdpi.com Similarly, the synthesis of new purine (B94841) modified analogues of cladribine (B1669150) demonstrates how strategic derivatization of a heterocyclic core can lead to new therapeutic candidates. openaccesspub.org The hybridization of the pyridine moiety with other pharmacophores, such as 1,3,4-oxadiazole, has also been shown to be a promising strategy for developing new anticancer agents. acs.org

The primary challenge in this area is to design and synthesize derivatives with desired properties in a predictable manner. This requires a deep understanding of structure-activity relationships (SAR) and the ability to control the regioselectivity of the derivatization reactions.

Understanding Complex Reaction Networks and Side Product Formation

Mechanistic studies employing modern analytical techniques are essential for unraveling these complex reaction pathways. For instance, in the synthesis of substituted pyridines via a formal (3+3) cycloaddition, two-dimensional NMR spectrometry and in situ reaction progress kinetic analysis have been used to identify stable off-cycle species and understand the role of the catalyst and additives. acs.org Such detailed mechanistic insights allow for the rational optimization of the reaction to favor the desired product.

In the context of this compound, potential side reactions could include over-oxidation of the aldehyde, undesired substitution patterns on the pyridine ring, or polymerization. For example, in amination reactions of related 5-chloropyridines, the formation of regioisomeric products has been observed, and the product distribution can be highly dependent on the reaction conditions and the nature of the nucleophile. A comprehensive analysis of these reaction mixtures using techniques like HPLC-MS/MS and NMR is necessary to identify and quantify all components.

The main challenge is the often-transient nature of reaction intermediates, which makes their direct observation difficult. A combination of experimental studies and computational modeling can provide a more complete picture of the reaction landscape.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic organic chemistry offers a powerful paradigm for accelerating the discovery and development of new molecules. This synergistic approach can guide the design of new derivatives of this compound, predict their properties, and help to elucidate reaction mechanisms.

Computational modeling can be used to predict a wide range of properties, including electronic structure, reactivity, and potential biological activity. For example, in the development of new glioblastoma drug candidates, computational tools were used to assess properties like brain penetration ability, water solubility, and cardiotoxicity of proposed pyridine-containing compounds before their synthesis was undertaken. nih.gov This in silico screening allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of reactions. This can provide valuable insights into the factors that control the outcome of a reaction and can help in the design of more selective catalysts and reaction conditions.

The primary challenge in this area is the accuracy of the computational models. The choice of the computational method and the level of theory can significantly impact the reliability of the predictions. Experimental validation of the computational results is therefore essential. The continued development of more accurate and efficient computational methods, along with the increasing availability of high-performance computing resources, will undoubtedly enhance the impact of this synergistic approach in the future.

Q & A

What are the established synthetic routes for 5-chloro-3-methoxypicolinaldehyde, and how can purity be ensured post-synthesis?

Level: Basic

Answer:

A common method involves chlorination of a precursor heterocycle (e.g., 3-methoxypicolinaldehyde) using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. The general procedure includes:

Dissolving the precursor in POCl₃, adding PCl₅ (1:1 molar ratio), and refluxing until complete dissolution.

Cooling, evaporating volatiles under reduced pressure, and dissolving the residue in chloroform.

Basifying with NaHCO₃ to neutralize excess acid, followed by organic layer separation, drying (Na₂SO₄), and solvent evaporation .

Purification: Crude products are typically used directly in subsequent steps due to instability. For analytical purity, column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water is recommended. Purity is confirmed via HPLC (>97% by GC/HPLC) or ¹H/¹³C NMR to verify the absence of unreacted starting materials or phosphorous byproducts .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR identifies the aldehyde carbon (δ ~190 ppm) and chlorine/methoxy substituent effects on the pyridine ring .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion [M+H]⁺ (calc. for C₇H₅ClNO₂: 172.9974).

- X-ray Crystallography: For unambiguous structural confirmation, single crystals grown via slow evaporation (e.g., in dichloromethane/hexane) are analyzed. This resolves steric effects of the methoxy and chloro groups on the pyridine ring .

How can reaction conditions be optimized to improve the yield of this compound?

Level: Advanced

Answer:

Key optimization strategies include:

- Catalyst Screening: Substituent-directed metal catalysts (e.g., Pd/Cu for C-Cl bond formation) may enhance regioselectivity .

- Solvent Effects: Replacing POCl₃ with dichloroethane (DCE) reduces side reactions like over-chlorination.

- Temperature Control: Lowering reflux temperature to 80–90°C minimizes decomposition of the aldehyde group.

- Stoichiometry: A 1.2:1 molar ratio of PCl₅ to precursor improves conversion without excess reagent waste .

Table 1: Yield comparison under varying conditions:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| POCl₃/PCl₅, 110°C | 65 | 85 |

| DCE/PCl₅, 90°C | 78 | 92 |

| Pd/Cu catalyst, 80°C | 82 | 95 |

What is the reactivity profile of the aldehyde group in this compound, and how can it be leveraged for derivatization?

Level: Advanced

Answer:

The aldehyde group participates in:

- Schiff Base Formation: Reacts with amines (e.g., hydrazines) to form hydrazones, useful in bioactive molecule synthesis. For example, condensation with 2,4-dinitrophenylhydrazine yields a colored precipitate for analytical quantification .

- Nucleophilic Addition: Grignard reagents or boronic acids (e.g., 3-methoxyphenylboronic acid) enable cross-coupling reactions (Suzuki-Miyaura) to generate biaryl derivatives .

- Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, forming 5-chloro-3-methoxypicolinol, a precursor for ether linkages .

How is this compound applied in the synthesis of kinase inhibitors or other bioactive molecules?

Level: Advanced

Answer:

The compound serves as a key intermediate in:

- p38 MAP Kinase Inhibitors: The aldehyde group is functionalized to form hydrazone or imine linkages in inhibitors like SB-202190, which block cytokine production .